N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 4-fluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators and exhibiting anti-inflammatory effects. The precise molecular interactions and pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives that possess similar structural features. Some of these compounds include:
N-(4-Fluorophenyl)pyrimidine-4-carboxamide: Lacks the dimethyl groups on the pyrimidine ring, which may affect its biological activity and chemical reactivity.
5,6-Dimethylpyrimidine-4-carboxamide:
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of the fluorophenyl group and the dimethyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJEYDZTQISSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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